Cas no 518044-35-4 (Mal-PEG3-Boc)

Mal-PEG3-Boc 化学的及び物理的性質
名前と識別子
-
- Mal-PEG3-t-butyl ester
- Mal-PEG3-Boc
- Mal-PEG3-COOtBu
- N-[2-[2-[2-[2-(tert-Butoxycarbonyl)ethoxy]ethoxy]ethoxy]ethyl]maleimide
- tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate
- Mal-PEG2-OtBu
- CS-0109686
- DB-114583
- AKOS040742082
- 518044-35-4
- HY-135169
- F82501
- Mal-PEG3-t-butylester
- SCHEMBL17841894
- BP-21564
- Mal-PEG3-OtBu
- Propanoic acid,3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-,1,1-dimethylethyl ester
- Mal-PEG3-CH2CH2COOtBu
- MS-25605
-
- インチ: 1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3
- InChIKey: GBAIKTRBCFEELB-UHFFFAOYSA-N
- ほほえんだ: O(C(CCOCCOCCOCCN1C(C=CC1=O)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 357.17875220 g/mol
- どういたいしつりょう: 357.17875220 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 14
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 91.4
- ぶんしりょう: 357.4
Mal-PEG3-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-135169-100mg |
Mal-PEG3-Boc |
518044-35-4 | 100mg |
¥373 | 2024-07-21 | ||
eNovation Chemicals LLC | Y1254105-500mg |
Propanoic acid,3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-,1,1-dimethylethyl ester |
518044-35-4 | 97% | 500mg |
$255 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21564-500mg |
Mal-PEG2-t-butyl ester |
518044-35-4 | 98% | 500mg |
10687.0CNY | 2021-07-13 | |
Chemenu | CM340182-1g |
Mal-PEG3-Boc |
518044-35-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
Chemenu | CM340182-100mg |
Mal-PEG3-Boc |
518044-35-4 | 95%+ | 100mg |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21566-100mg |
Mal-PEG2-t-butyl ester |
518044-35-4 | 98% | 100mg |
4560CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1326-100mg |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate |
518044-35-4 | 95% | 100mg |
¥1901.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1326-1g |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate |
518044-35-4 | 95% | 1g |
¥6686.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1326-1.0g |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate |
518044-35-4 | 95% | 1.0g |
¥6686.0000 | 2024-08-02 | |
MedChemExpress | HY-135169-500mg |
Mal-PEG3-Boc |
518044-35-4 | 500mg |
¥1866 | 2024-07-21 |
Mal-PEG3-Boc 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Mal-PEG3-Bocに関する追加情報
Mal-PEG3-Boc: A Versatile Intermediate in Modern Chemical Biology and Drug Development
Mal-PEG3-Boc, with the chemical compound identifier CAS no. 518044-35-4, represents a significant advancement in the realm of pharmaceutical and biochemical research. This compound, featuring a malonic acid derivative linked to a PEG3 (polyethylene glycol with three ethylene oxide units) moiety and protected by a Boc (tert-butoxycarbonyl) group, has emerged as a critical intermediate in the synthesis of complex biomolecules. Its unique structural properties make it an invaluable tool for researchers aiming to develop novel therapeutic agents and explore novel biochemical pathways.
The Boc protection on the compound plays a pivotal role in ensuring stability during synthetic processes. This protective group is particularly useful in multi-step syntheses where selective deprotection is required, allowing chemists to manipulate other functional groups without unintended side reactions. The PEG3 moiety, on the other hand, contributes to the solubility and bioavailability of the final product, making it an attractive candidate for drug delivery systems and bioconjugation applications.
Recent advancements in the field of chemical biology have highlighted the importance of Mal-PEG3-Boc in the development of targeted therapies. For instance, its use in the synthesis of peptidomimetics has shown promise in overcoming issues related to peptide instability and immunogenicity. By incorporating PEGylation, researchers can enhance the pharmacokinetic properties of peptides, thereby improving their efficacy and reducing off-target effects.
The application of Mal-PEG3-Boc extends beyond peptidomimetics. It has been increasingly utilized in the construction of enzyme inhibitors and receptor ligands, where its ability to modulate molecular interactions is highly beneficial. The compound's versatility allows for fine-tuning of pharmacological properties, making it a preferred choice for medicinal chemists working on small molecule drug discovery.
In addition to its role in drug development, Mal-PEG3-Boc has found utility in diagnostic imaging and biomarker discovery. Its incorporation into probes and biosensors enhances their sensitivity and specificity, enabling more accurate detection of biological targets. This has been particularly relevant in the context of personalized medicine, where precise targeting is essential for effective treatment strategies.
The synthesis of Mal-PEG3-Boc involves a series of well-established organic chemistry techniques, including condensation reactions, protection-deprotection strategies, and polymerization processes. The CAS no. 518044-35-4 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. Researchers often rely on this identifier to access detailed chemical data sheets and safety information, which are crucial for laboratory operations.
One of the most compelling aspects of Mal-PEG3-Boc is its adaptability in various synthetic frameworks. Its modular design allows chemists to introduce additional functional groups or linkers without compromising its core structure. This flexibility has led to numerous innovative applications, including the development of novel biologics and therapeutic proteins. The compound's ability to serve as a building block for more complex molecules underscores its importance in modern chemical biology.
The impact of Mal-PEG3-Boc on research methodologies cannot be overstated. It has enabled scientists to explore new frontiers in drug design by providing a reliable platform for molecular modifications. As our understanding of biological systems continues to evolve, compounds like Mal-PEG3-Boc will play an increasingly critical role in translating laboratory discoveries into clinical applications.
Looking ahead, the future prospects for Mal-PEG3-Boc appear promising. Ongoing research efforts are focused on expanding its utility through novel synthetic approaches and interdisciplinary collaborations. By leveraging cutting-edge technologies such as computational chemistry and high-throughput screening, scientists aim to uncover new applications that could further revolutionize pharmaceutical development.
In conclusion, Mal-PEG3-Boc (CAS no. 518044-35-4) stands as a testament to the ingenuity of modern chemical biology. Its unique combination of structural features makes it an indispensable tool for researchers striving to push the boundaries of therapeutic innovation. As we continue to unravel the complexities of biological systems, compounds like this will undoubtedly play a central role in shaping the future of medicine.
518044-35-4 (Mal-PEG3-Boc) 関連製品
- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)
- 2138153-26-9(Tert-butyl 2-methyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate)
- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)
- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)
- 2098088-79-8(methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
- 2172012-58-5(2-butyloxane-2-carbaldehyde)
- 1599059-56-9(8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 2034279-55-3(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide)
